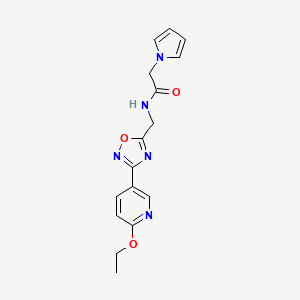

![molecular formula C17H13ClFN3O4S B2997463 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895451-61-3](/img/structure/B2997463.png)

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound . It is part of a class of compounds that have been studied for their wide range of biological activities, including antiviral and antitubercular activities .

Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final sulfonamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR, IR, and elemental analysis . For example, one of the compounds synthesized in a related study had an IR spectrum with peaks at 3103 and 1714 cm^-1, and a ^1H NMR spectrum (in DMSO-d6) with peaks at 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), and 8.15 (1H, d, J = 4 Hz) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The specific conditions and reagents used for these reactions would depend on the exact structure of the desired product.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the results of spectroscopic analyses. For example, one of the compounds synthesized in a related study was a yellow solid with a melting point of 260-262°C .Aplicaciones Científicas De Investigación

Antibacterial and Plant Protection

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against plant pathogens, such as the rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only inhibit the bacterial growth but also enhance the plant's resistance by stimulating the increase in superoxide dismutase (SOD) and peroxidase (POD) activities, improving chlorophyll content, and reducing malondialdehyde (MDA) content in plants, thereby minimizing damage caused by the pathogen. This suggests their potential application in agriculture for controlling bacterial diseases in crops (Li Shi et al., 2015).

Alzheimer's Disease Treatment

Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed to evaluate new drug candidates for Alzheimer’s disease. The synthesis process and the evaluation of enzyme inhibition activity against acetylcholinesterase (AChE) indicate these compounds' potential as therapeutic agents for Alzheimer’s disease, highlighting the importance of structural modification in enhancing bioactivity (A. Rehman et al., 2018).

Proton Exchange Membranes for Fuel Cells

The synthesis of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers (SPAESO) has been reported for applications in medium-high temperature fuel cells. These membranes exhibit excellent thermal, dimensional, and oxidative stability, alongside significant proton conductivity and low methanol diffusion coefficient, making them suitable alternatives as proton exchange membranes for fuel cell technology (Jingmei Xu et al., 2013).

Anticancer Properties

Compounds with the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties. Notably, novel synthesized compounds with tri-aryl structures demonstrated significant anti-breast cancer activity with minimal cardiotoxicity in vitro, presenting a promising approach for cancer treatment with reduced side effects (Tayebeh Afsharirad et al., 2020).

Direcciones Futuras

Future research could focus on further exploring the mechanism by which these compounds inhibit the growth of Mycobacterium tuberculosis . Additionally, other biological activities of these compounds could be investigated, given the wide range of activities associated with 1,3,4-oxadiazole derivatives .

Propiedades

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVSNUVTFRBUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)

![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)

![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)

![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)

![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)

![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)